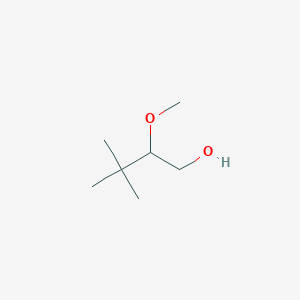
2-Methoxy-3,3-dimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a type of alcohol characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a branched carbon chain
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methoxy-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Methoxy-3,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
作用机制
The mechanism of action of 2-Methoxy-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing its behavior in different environments.
相似化合物的比较
Similar Compounds
3,3-Dimethylbutan-1-ol: Similar structure but lacks the methoxy group.
2-Methoxy-2,3-dimethylbutane: Similar structure but differs in the position of the methoxy group.
3-Methoxy-3-methylbutan-1-ol: Similar structure with slight variations in the carbon chain.
Uniqueness
2-Methoxy-3,3-dimethylbutan-1-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
2-Methoxy-3,3-dimethylbutan-1-ol, a compound with the molecular formula C7H16O2, has garnered attention in various fields of scientific research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group (-OCH3) and a hydroxyl group (-OH), which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows the compound to participate in various chemical reactions, such as oxidation and substitution.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The hydroxyl and methoxy groups facilitate hydrogen bonding and nucleophilic attacks, influencing the compound's behavior in biological environments. It has been studied for its potential effects on cellular pathways and molecular targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In one study, the compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 50 |
2. Cytotoxic Effects
Another area of investigation is the cytotoxicity of this compound on cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
Case Study 1: Antifungal Activity
A patent study highlighted the use of derivatives of this compound as fungicides. The diastereomeric forms exhibited enhanced antifungal properties compared to their counterparts. The study concluded that specific modifications to the compound could lead to improved efficacy against fungal infections .
Case Study 2: Drug Development
In drug development research, this compound has been explored as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects while minimizing side effects .
Research Findings
Recent studies have focused on the interactions of this compound with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Interaction : Preliminary findings indicate that it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .
属性
分子式 |
C7H16O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC 名称 |
2-methoxy-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(5-8)9-4/h6,8H,5H2,1-4H3 |
InChI 键 |
OLAMZUGBKQCZAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















